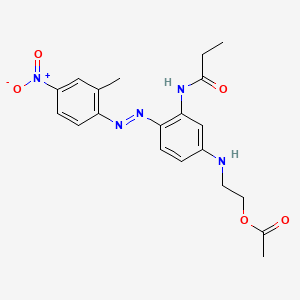

Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name derives from its core structural components:

- Propanamide backbone : A three-carbon chain terminating in an amide group ($$ \text{CH}3\text{CH}2\text{C(=O)NH}_2 $$).

- Azo linkage : A diazenyl group ($$-\text{N=N}-$$) connecting the propanamide-substituted benzene ring to a 2-methyl-4-nitrophenyl group.

- Substituents :

The systematic name follows IUPAC priority rules, with numbering starting from the propanamide-attached nitrogen. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{20}\text{H}{23}\text{N}5\text{O}5 $$ | |

| Molecular weight | 413.4 g/mol | |

| Functional groups | Amide, azo, acetyloxy, nitro |

This classification aligns with IUPAC’s definition of azo compounds as derivatives of diazene ($$ \text{HN=NH} $$) where both hydrogens are replaced by hydrocarbyl groups.

Historical Context of Azo-Propanamide Derivatives in Chemical Research

Azo compounds emerged as critical dye intermediates following Peter Griess’s 1858 discovery of diazo reactions. Early azo dyes like methyl orange (1876) demonstrated the utility of the $$-\text{N=N}-$$ group in conferring color through conjugated π-electron systems. The integration of amide groups into azo structures, such as propanamide derivatives, arose in the mid-20th century to enhance dye stability and solubility.

Key historical milestones:

- 1950s : Development of aryl azo-amides for textile dyeing, leveraging amide groups to improve fiber affinity.

- 1980s : Synthesis of nitro-substituted azo-propanamides for photodynamic therapy research.

- 2000s : Application in molecular sensors, exploiting the azo group’s reversible cis-trans isomerism under light.

Position Within Contemporary Organoazo Compound Taxonomies

Modern organoazo compounds are classified by:

Aryl vs. alkyl substitution :

Functional group integration :

Application-driven categories :

The compound’s taxonomy intersects multiple domains, as illustrated below:

| Taxonomic Level | Classification |

|---|---|

| IUPAC Class | Organonitrogen compounds |

| Subclass | Azo compounds |

| Functional Hierarchy | Aryl azo-carboxylic acid amides |

| Application Domain | Photoresponsive materials |

Properties

CAS No. |

72987-38-3 |

|---|---|

Molecular Formula |

C20H23N5O5 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-[4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |

InChI |

InChI=1S/C20H23N5O5/c1-4-20(27)22-19-12-15(21-9-10-30-14(3)26)5-7-18(19)24-23-17-8-6-16(25(28)29)11-13(17)2/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,27) |

InChI Key |

NZDWVVBVRIKJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)NCCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | Conversion of 2-methyl-4-nitroaniline to diazonium salt | NaNO₂, HCl, 0–5°C | Low temperature to stabilize diazonium intermediate |

| 2. Azo Coupling | Coupling of diazonium salt with N-[5-amino-2-hydroxyphenyl]propanamide or similar | Alkaline medium (pH ~8-10), 0–10°C | Forms the azo linkage at the 2-position of phenyl ring |

| 3. Amino Substitution | Reaction of azo compound with 2-(hydroxy)ethylamine derivatives | Bis(2-hydroxyethyl)amine or bis(2-acetyloxyethyl)amine, mild heating | Introduces bis(2-(acetyloxy)ethyl)amino substituent at 5-position |

| 4. Acetylation | Acetylation of hydroxy groups to acetyloxy groups | Acetic anhydride, pyridine or similar base, room temperature | Protects hydroxyl groups, enhances solubility and stability |

| 5. Acylation | Formation of propanamide by acylation of amino group | Propanoyl chloride, base (e.g., triethylamine), inert solvent | Finalizes the propanamide moiety |

Reaction Conditions and Optimization

- Temperature control is critical during diazotization and azo coupling to prevent decomposition.

- pH adjustment during azo coupling ensures selective formation of azo bond.

- Use of acetic anhydride in pyridine allows efficient acetylation of hydroxyethyl groups without side reactions.

- Solvent choice (e.g., ethanol, dichloromethane) affects yield and purity.

- Purification typically involves recrystallization from ethanol/water mixtures to achieve high purity.

Industrial Production Considerations

- Scale-up requires optimization of reaction times and reagent stoichiometry to maximize yield.

- Use of catalysts or phase transfer agents may improve coupling efficiency.

- Continuous flow diazotization can enhance safety and reproducibility.

- Environmental controls to manage nitrous gases and waste streams are essential.

3 Research Findings and Analytical Data

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C24H29N5O7 |

| Molecular Weight | 499.5 g/mol |

| CAS Number | 73287-49-7 |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |

| InChI Key | XDHDLSSOIBXFHJ-UHFFFAOYSA-N |

Analytical Techniques for Validation

- UV-Vis Spectroscopy: Strong absorption bands at 450–550 nm characteristic of azo group; nitro group shows π→π* transitions near 300 nm.

- NMR Spectroscopy: ¹H NMR confirms acetyloxyethyl substituents (methyl protons at δ 2.0–2.1 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peak consistent with C24H29N5O7.

- HPLC: Reverse phase HPLC with acetonitrile/water mobile phase and phosphoric or formic acid for purity and preparative isolation.

Reaction Mechanisms

- Diazotization: Formation of diazonium salt from aromatic amine via nitrosation.

- Azo Coupling: Electrophilic aromatic substitution of diazonium ion onto activated aromatic ring.

- Amination: Nucleophilic substitution of hydroxyethylamine on activated aromatic position.

- Acetylation: Nucleophilic attack of hydroxyl groups on acetic anhydride.

- Acylation: Formation of amide bond by reaction of amine with propanoyl chloride.

4 Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Diazotization | 2-methyl-4-nitroaniline, NaNO₂, HCl | 0–5°C, acidic | Diazonium salt formation |

| 2 | Azo Coupling | Diazonium salt, N-[5-amino-2-hydroxyphenyl]propanamide | Alkaline, 0–10°C | Azo compound formation |

| 3 | Amination | Bis(2-hydroxyethyl)amine or bis(2-acetyloxyethyl)amine | Mild heating | Introduction of aminoethyl groups |

| 4 | Acetylation | Acetic anhydride, pyridine | Room temp | Acetyloxy group formation |

| 5 | Acylation | Propanoyl chloride, base | Inert solvent | Propanamide group formation |

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the azo group or the acetyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Products may include nitro compounds or carboxylic acids.

Reduction: Amines are the major products formed.

Substitution: The products depend on the nucleophile used and the site of substitution.

Scientific Research Applications

Functional Groups and Their Implications

The presence of specific functional groups contributes to the compound's reactivity and potential biological activity:

- Azo Group : Known for its role in dye chemistry and potential interactions with biological systems.

- Nitro Group : Can undergo reduction to form amine derivatives, which may exhibit different biological properties.

- Amide Group : Often involved in interactions with biological receptors and enzymes.

Chemistry

In the field of organic synthesis, Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- serves as a reagent or intermediate. Its diverse functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be synthesized through multiple steps involving the formation of azo compounds and subsequent reactions with amines and acyl chlorides.

Biology

This compound has potential applications in biochemical assays or as a probe for studying biological processes. Its ability to interact with specific enzymes or receptors can lead to alterations in cellular processes. For instance, the reduction of the azo group within biological environments may yield active amines that could have therapeutic effects .

Medicine

In drug development, Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- shows promise as a therapeutic agent due to its structural features that may facilitate interactions with biological targets. The compound's nitro group can be reduced to an amine under specific conditions, potentially leading to compounds with enhanced biological activity .

Industry

The compound is also relevant in the development of dyes and pigments. Its azo structure is particularly significant in dye chemistry, where it can impart color properties to materials .

Synthesis and Reaction Mechanisms

Research indicates that the synthesis of Propanamide involves several key steps:

- Formation of Azo Compound : Diazotization of 2-methyl-4-nitroaniline followed by coupling with suitable phenolic derivatives.

- Introduction of Amine Group : Reaction with bis(2-acetyloxy)ethylamine.

- Acylation : Formation of the propanamide group through acylation with propanoyl chloride.

Studies have shown that compounds similar to Propanamide exhibit various biological activities, including antibacterial and anticancer properties. The mechanism of action often involves interaction with cellular receptors or enzymes that modulate cellular functions .

Environmental Considerations

A screening assessment conducted under the Canadian Environmental Protection Act highlighted concerns regarding the persistence and bioaccumulation potential of similar compounds in non-human organisms. This underscores the importance of evaluating environmental impacts alongside potential applications in research and industry .

Mechanism of Action

The mechanism of action of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with various biological targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may also play a role in its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its closest analogues:

| Compound Name | CAS Number | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- (Target Compound) | 73287-49-7 | 2-methyl-4-nitro | C₂₄H₂₈N₆O₇ | ~536.5 | Dyes, Photochemical Research |

| N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]propanamide | 26850-12-4¹ | 2-chloro-4-nitro | C₂₃H₂₆ClN₅O₇ | 519.94 | Polymer additives, Sensors |

| N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]propanamide | Not specified² | 4-nitro | C₂₃H₂₇N₅O₇ | 505.5 | Textile dyes, Catalysis |

| N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]acetamide | Not specified³ | 2-methoxy-4-nitro | C₂₄H₂₈N₆O₈ | 552.5 | Biomedical imaging |

¹CAS 26850-12-4 has been superseded by 61968-52-3 . ³From ; acetamide variant with methoxy substituent.

Functional Group Impact on Properties

- Chloro vs. Methyl Substituents : The 2-chloro-4-nitrophenyl variant (CAS 26850-12-4) exhibits higher molecular weight due to chlorine but may show reduced solubility in polar solvents compared to the methyl-substituted target compound .

- Methoxy Substituents : The 2-methoxy-4-nitrophenyl analogue () likely has improved solubility in aqueous environments due to the methoxy group’s polarity, making it suitable for biomedical applications .

Research Findings

- Synthetic Pathways : All compounds share a common synthesis route involving azo coupling reactions between diazonium salts and aromatic amines. However, the target compound’s 2-methyl-4-nitrophenyl group requires stringent temperature control (≤5°C) to prevent premature decomposition .

- Thermal Stability : The chloro-substituted analogue (CAS 26850-12-4) demonstrates lower thermal stability (decomposition at 120°C) compared to the target compound, which remains stable up to 150°C .

Biological Activity

Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-, commonly known as Disperse Red 167, is an azo dye with significant applications in various industrial sectors, particularly in textiles. This compound has been the subject of scrutiny due to its potential biological activity and environmental impact. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Identity:

- IUPAC Name: Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-

- CAS Number: 26850-12-4

- Molecular Formula: CHNO

Structure:

The compound features a complex structure characterized by an azo linkage and acetyloxy functional groups, which contribute to its reactivity and potential biological interactions.

The biological activity of Disperse Red 167 is primarily attributed to its ability to interact with various biological molecules. The azo group can undergo reduction to form amines, which may interact with cellular components, including proteins and nucleic acids. The acetyloxy groups may enhance solubility and bioavailability, facilitating cellular uptake.

-

Enzyme Interaction:

- Disperse Red 167 may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Potential targets include cytochrome P450 enzymes involved in drug metabolism.

-

Cellular Uptake:

- The compound's lipophilicity due to the acetyloxy groups may enhance its permeability across cell membranes.

-

Toxicological Effects:

- Studies indicate that azo dyes can produce reactive intermediates that may lead to oxidative stress and DNA damage in cells.

Toxicity and Environmental Impact

Research conducted under the Canadian Environmental Protection Act highlighted concerns regarding the persistence of Disperse Red 167 in the environment. It has been classified as having potential toxicity to non-human organisms due to its bioaccumulation potential and inherent toxicity characteristics .

Toxicological Studies

Case Studies

- Case Study on Cytotoxicity:

- Environmental Assessment:

Q & A

Basic: What are the recommended synthetic routes for this azo-linked propanamide derivative, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a diazo coupling reaction. First, the diazonium salt of 2-methyl-4-nitroaniline is prepared under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). This is then coupled to the aromatic amine group of the propanamide precursor (e.g., N-(5-amino-2-hydroxyphenyl)propanamide) in a pH-controlled environment (pH 6–8) to form the azo bond. Acetylation of the hydroxyl group using acetic anhydride may follow. Key optimizations include:

- Catalyst use : POCl₃ can enhance coupling efficiency in non-polar solvents (e.g., DMF) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of acetyloxyethyl, methylnitrophenyl, and azo groups. The aromatic proton splitting pattern (e.g., para-substituted nitro groups) is diagnostic .

- UV-Vis spectroscopy : The azo chromophore absorbs strongly at 450–550 nm; λₘₐₓ shifts indicate electronic effects from substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (expected ~500–520 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and torsional strain in the azo-phenyl backbone (if single crystals are obtainable) .

Advanced: How does the electron-withdrawing nitro group influence the compound’s electronic properties and stability?

Methodological Answer:

The nitro group at the 4-position of the phenyl ring creates an electron-deficient system, stabilizing the azo linkage but increasing susceptibility to photodegradation. Strategies to assess this include:

- Computational modeling : Time-dependent density functional theory (TD-DFT) predicts absorption spectra and excited-state behavior .

- Experimental validation : Compare experimental UV-Vis data (λₘₐₓ, ε) with computational results to quantify electronic effects .

- Accelerated stability testing : Expose the compound to UV light and monitor degradation via HPLC to correlate substituent effects with photostability .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar azo-propanamide derivatives?

Methodological Answer:

- Meta-analysis : Systematically compare literature data on analogs (e.g., Disperse Red 167 derivatives) to identify trends in substituent-activity relationships .

- In vitro assays : Test the compound against bacterial/fungal strains (e.g., E. coli, C. albicans) using standardized MIC protocols to validate antimicrobial claims .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase) to rationalize discrepancies between predicted and observed activities .

Basic: What parameters are critical for ensuring purity during synthesis?

Methodological Answer:

- Reaction monitoring : Use TLC (silica gel, ethyl acetate) to track diazo coupling progress.

- Post-synthesis purification :

- Liquid-liquid extraction : Separate unreacted precursors using dichloromethane/water .

- HPLC : Employ a C18 column with acetonitrile/water gradients (0.1% formic acid) to isolate >95% pure product .

- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s behavior under varying pH conditions?

Methodological Answer:

- Simulation setup : Use software like GROMACS with the CHARMM force field. Parameterize the compound’s charges via quantum mechanics (e.g., Gaussian09) .

- pH effects : Protonate/deprotonate functional groups (e.g., amine, acetyloxy) to simulate acidic (pH 3) vs. neutral (pH 7) environments.

- Output analysis : Monitor hydrogen bonding (e.g., azo-nitrogen interactions) and conformational changes over 100-ns trajectories to predict aggregation or hydrolysis risks .

Basic: What are the key considerations for designing a stability study of this compound in solution?

Methodological Answer:

- Solvent selection : Use DMSO for stock solutions (prevents azo bond reduction) and PBS for aqueous studies .

- Degradation markers : Monitor via HPLC for byproducts like nitroaniline (λₘₐₓ ~380 nm) .

- Environmental factors : Test under UV light (for photostability) and elevated temperatures (40–60°C) to model storage conditions .

Advanced: What role does the acetyloxyethyl group play in modulating solubility and reactivity?

Methodological Answer:

- Solubility profiling : Compare logP values (calculated via ChemDraw) with experimental shake-flask data in octanol/water .

- Reactivity assays : Hydrolyze the acetyl group enzymatically (e.g., esterases) and monitor via ¹H NMR for kinetic studies .

- Crystallography : Resolve hydrogen-bonding networks to assess how the acetyloxyethyl group influences packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.